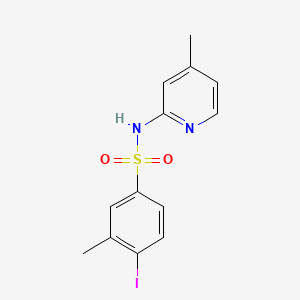
4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C12H11IN2O2S It is a derivative of benzenesulfonamide, featuring an iodine atom, a methyl group, and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of the boron reagent, which is essential for the Suzuki–Miyaura coupling.
Reaction Conditions: The reaction is carried out under mild conditions, often using palladium as a catalyst and a base such as potassium hydroxide or n-butylammonium hydroxide.
Product Isolation: After the reaction, the product is isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the iodine and pyridinyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
類似化合物との比較
Similar Compounds
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide: A closely related compound with similar structural features.
4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide: Lacks the iodine atom, which may affect its reactivity and binding properties.
Uniqueness
4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple fields.
特性
分子式 |
C13H13IN2O2S |
|---|---|
分子量 |
388.23 g/mol |
IUPAC名 |
4-iodo-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13IN2O2S/c1-9-5-6-15-13(7-9)16-19(17,18)11-3-4-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16) |
InChIキー |
HDQQMXHZAOZICA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13370272.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B13370273.png)
![5-bromo-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B13370285.png)
![Methyl 1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B13370290.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-fluorophenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370293.png)

![N-[2-(dimethylamino)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinecarboxamide](/img/structure/B13370297.png)
![7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13370300.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370308.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13370317.png)
![N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide](/img/structure/B13370321.png)
![3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370330.png)
![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13370335.png)
![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B13370351.png)
